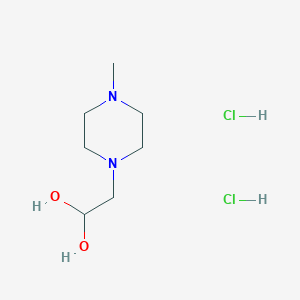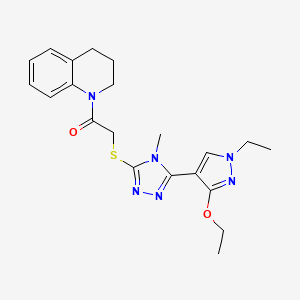
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has been extensively researched for its potential applications in various fields of science. This compound is commonly referred to as 'Compound X' in scientific literature.
Applications De Recherche Scientifique
Cyclocondensation Reactions
A study reported the synthesis of a novel series of pyrimidinones through the cyclocondensation reaction of specific trifluoromethyl compounds with urea, demonstrating the potential of these compounds in creating heterocyclic structures with significant chemical interest (Bonacorso et al., 2003).
Potential Anticancer Agents
Research into 1-aryl-3-(2-chloroethyl) ureas revealed their synthesis and evaluation as potential anticancer agents, highlighting the chemical's relevance in developing therapeutic options (Gaudreault et al., 1988).
Antiarrhythmic and Hypotensive Activity
A study focused on the synthesis and evaluation of novel 1,3-disubstituted ureas for their antiarrhythmic and hypotensive properties, indicating the compound's potential in cardiovascular disease treatment (Chalina et al., 1998).
Hydrogel Formation
Investigation into hydrogel formation by certain urea compounds underlined the versatility of these chemicals in forming materials with tunable physical properties, important for various industrial and medical applications (Lloyd & Steed, 2011).
Neuropeptide Receptor Antagonists
Synthesis and study of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists showcased the compound's application in neurological research, with implications for treating obesity and other disorders (Fotsch et al., 2001).
Cocondensation Reactions
Research on the cocondensation of urea with methylolphenols under acidic conditions provided insights into creating polymers and resins, crucial for the manufacturing sector (Tomita & Hse, 1992).
Propriétés
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c1-13(21,7-8-22-2)9-18-12(20)19-11-5-3-10(4-6-11)14(15,16)17/h3-6,21H,7-9H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMIHZSLTPKAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl(prop-2-yn-1-yl)amino]-N-{1-[4-(2-methylpropyl)phenyl]ethyl}acetamide](/img/structure/B2421037.png)

![[4-(Cyclopropylmethyl)oxan-4-yl]methanamine](/img/structure/B2421043.png)



![4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2421048.png)
![2-Chloro-N-[1-[4-(hydroxymethyl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]propanamide](/img/structure/B2421049.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421050.png)
![2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2421051.png)
![2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2421052.png)
![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)

